Capromab - 151763-64-3

Capromab

Catalog Number: EVT-1518842
CAS Number: 151763-64-3
Molecular Formula: C9H19NO3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Capromab, also known as Capromab Pendetide, is a murine immunoglobulin G1 monoclonal antibody specifically designed to target the prostate-specific membrane antigen (PSMA). This antigen is predominantly expressed in prostate cancer cells and normal prostate tissue, making capromab a valuable tool in the diagnosis and imaging of prostate cancer. The compound is utilized in conjunction with the radionuclide Indium-111 for imaging purposes, particularly in detecting prostate carcinoma and its metastases. Capromab was approved by the United States Food and Drug Administration in 1996 under the brand name ProstaScint for clinical use in imaging prostate cancer .

Source and Classification

Capromab is classified as a monoclonal antibody and is derived from murine sources. It specifically recognizes PSMA, a type II transmembrane glycoprotein that serves as a biomarker for prostate cancer. The antibody's ability to bind to PSMA allows for enhanced imaging capabilities, particularly when labeled with radiometals like Indium-111 .

Synthesis Analysis

The synthesis of capromab involves several key methods. One prominent approach is the radioiodination of the antibody, which can be executed through two main techniques:

  1. Direct Radioiodination: This method utilizes chloramine-T to facilitate the iodination of tyrosine residues within the antibody. The process involves mixing the antibody with a solution of radioactive iodine, followed by quenching the reaction to prevent over-iodination.
  2. Indirect Radioiodination: This technique employs N-succinimidyl-p-(trimethylstannyl)-benzoate as a precursor. After radioiodination of this compound, it is conjugated to lysine residues on the antibody, minimizing exposure to oxidants during the process .

Both methods require careful optimization of pH and incubation conditions to ensure high radiochemical purity and binding affinity.

Molecular Structure Analysis

Capromab consists of a complex structure typical of monoclonal antibodies, featuring heavy and light chains linked by disulfide bonds. The specific binding site targets the extracellular domain of PSMA. The molecular weight of capromab is approximately 150 kDa, which is consistent with other IgG1 antibodies. The structural integrity is crucial for maintaining its specificity and efficacy in targeting prostate cancer cells .

Chemical Reactions Analysis

Capromab undergoes various chemical reactions during its synthesis and application:

  • Radioiodination Reactions: In both direct and indirect methods, capromab reacts with iodine isotopes to form radiolabeled conjugates. The efficiency of these reactions can significantly impact the diagnostic performance of imaging studies.
  • Binding Reactions: Once administered, capromab binds specifically to PSMA on prostate cancer cells, allowing for visualization via gamma cameras that detect emitted radiation from Indium-111 .

These reactions are essential for ensuring that capromab can effectively localize tumors during imaging procedures.

Mechanism of Action

The mechanism of action for capromab involves its specific binding affinity to PSMA on prostate cancer cells. Upon intravenous administration, capromab circulates through the bloodstream and binds to PSMA expressed on malignant cells. This binding facilitates the localization of cancerous tissues when imaged with a gamma camera post-injection of Indium-111-labeled capromab pendetide. The emitted gamma radiation provides clinicians with detailed images that help assess tumor presence and extent .

Physical and Chemical Properties Analysis

Capromab exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a clear or slightly opalescent solution.
  • Molecular Weight: Approximately 150 kDa.
  • Stability: The stability of capromab can be affected by factors such as temperature and pH; optimal storage conditions are critical for maintaining its efficacy.
  • Solubility: Capromab is soluble in phosphate-buffered saline (PBS) but may require specific formulations for optimal performance .

These properties are crucial for ensuring that capromab remains effective throughout its shelf life and during clinical applications.

Applications

Capromab has significant applications in medical diagnostics:

  • Prostate Cancer Imaging: Primarily used in conjunction with Indium-111 for imaging prostate cancer lesions, aiding in diagnosis and treatment planning.
  • Assessment of Metastatic Disease: Capromab helps identify soft tissue metastases in patients already diagnosed with prostate carcinoma.
  • Clinical Trials: Ongoing research explores its utility alongside newer imaging agents and techniques to enhance diagnostic accuracy further .
Introduction to Capromab in Prostate Cancer Diagnostics

Historical Development of Capromab Pendetide

The development journey of capromab pendetide began with the pivotal discovery of the murine monoclonal antibody 7E11-C5.3 in 1987. Researchers generated this antibody against the LNCaP human prostate adenocarcinoma cell line, leading to the identification of its target antigen: prostate-specific membrane antigen (PSMA) [1] [5]. PSMA was subsequently characterized as a transmembrane glycoprotein with folate hydrolase and NAALADase enzymatic activity, exhibiting substantially increased expression (up to 1000-fold) in prostate carcinoma compared to normal prostatic tissue [5] [8]. This differential expression pattern established PSMA as an attractive molecular target for prostate cancer diagnostics [1].

The antibody engineering process involved conjugating 7E11-C5.3 to a linker-chelator molecule (pendetide) capable of binding radionuclides. This conjugation yielded the immunoconjugate designated CYT-356 (later named capromab pendetide) [1] [8]. Early preclinical validation demonstrated that the antibody component specifically recognized an intracellular epitope corresponding to the first six amino acid residues at the N-terminus of the PSMA molecule [1]. The selection of indium-111 (¹¹¹In) as the diagnostic radionuclide was based on its appropriate half-life (67 hours) matching the pharmacokinetics of antibody distribution, and its gamma emission profile suitable for single-photon emission computed tomography (SPECT) [1] [9].

Table 1: Key Milestones in Capromab Pendetide Development

YearDevelopment MilestoneSignificance
1987Discovery of 7E11-C5.3 monoclonal antibodyIdentification of antibody binding to LNCaP prostate cancer cells
1993Characterization of PSMAIdentification of PSMA as the binding target of 7E11-C5.3
1994Phase I clinical trialsFirst human studies demonstrating safety and preliminary efficacy
1996FDA approval of ProstaScint®First commercial radioimmunoconjugate for prostate cancer imaging
1998Integration with SPECT/CTImproved anatomical localization of radiotracer uptake

Clinical validation studies progressed through the 1990s. A phase I trial involving 40 men with known metastatic prostate cancer demonstrated no adverse reactions and successful detection of bony metastases in 55.3% (21/38) of participants and soft-tissue lesions in 4 of 6 men [1]. Subsequent investigations focused on its staging accuracy in newly diagnosed high-risk patients. In a landmark study of 152 patients with high risk for lymph node metastasis, ¹¹¹In-capromab pendetide demonstrated significantly higher sensitivity (63%) for detecting lymph node involvement compared to CT (4%) or MRI (15%) [1]. This evidence supported its regulatory approval and clinical adoption despite emerging limitations related to its intracellular target [1] [5].

The technical evolution of capromab imaging paralleled advances in nuclear medicine technology. Initial planar imaging protocols evolved to incorporate SPECT technology, significantly improving spatial resolution and diagnostic accuracy [1] [4]. The subsequent integration with CT in SPECT/CT hybrid systems further enhanced anatomical localization of PSMA-expressing tissues, reducing interpretive ambiguity and improving diagnostic confidence [4] [9]. Research into alternative radiolabeling strategies included investigation of iodine-124 labeling (¹²⁴I-capromab) for positron emission tomography (PET) applications, leveraging the non-residualizing properties of radioiodine to decrease background activity and potentially improve tumor-to-background ratios [9].

Role in Radioimmunoscintigraphy for Prostate-Specific Membrane Antigen (PSMA) Targeting

Molecular Targeting Mechanism

Capromab pendetide functions through a precise molecular interaction with its target epitope. Unlike subsequent PSMA-targeting agents, capromab's antibody component (7E11-C5.3) binds specifically to an intracellular epitope located within the N-terminal cytoplasmic domain (amino acids 1-18) of the PSMA molecule [1] [5] [8]. This binding characteristic necessitates membrane disruption in target cells for antibody accessibility, meaning capromab primarily binds to nonviable or dying prostate cancer cells where the cytoplasmic domain is exposed [2] [5]. This mechanism fundamentally differs from later-generation PSMA agents (e.g., J591) that target extracellular PSMA domains on viable cells [2] [5].

The pharmacokinetic profile of ¹¹¹In-capromab pendetide follows the expected pattern of murine monoclonal antibodies. After intravenous administration, the agent demonstrates relatively slow blood clearance, with a volume of distribution of 4 ± 2.1 L and clearance rate of 42 ± 22 mL/hour [8]. Optimal tumor visualization typically occurs 96-120 hours post-injection, allowing sufficient time for blood pool clearance and target accumulation [1] [6]. Approximately 10% of the administered radioisotope dose is excreted renally within 72 hours, with the remainder decaying in situ or being sequestered by the reticuloendothelial system [8].

Diagnostic Performance and Clinical Applications

Capromab pendetide imaging established its primary clinical utility in two specific scenarios: pre-therapeutic staging in high-risk localized prostate cancer and post-prostatectomy biochemical recurrence localization. In the staging setting, multiple studies demonstrated its superiority over conventional imaging for detecting occult lymph node metastases. In a cohort of 152 high-risk patients, capromab imaging detected lymph node involvement with 63% sensitivity compared to 4% for CT and 15% for MRI, with an overall specificity of 72% [1]. Importantly, logistic regression analysis identified capromab scan results as the strongest independent predictor of lymph node metastases, outperforming traditional risk factors like prostate-specific antigen (PSA) levels and Gleason score [1].

Table 2: Diagnostic Performance of Capromab Pendetide SPECT/CT Across Anatomical Sites

Anatomic SiteAccuracy (%)Area Under Curve (AUC)Key Influencing Factors
Lymph Nodes93.00.787Size of metastatic deposit (>5mm)
Prostate Gland77.70.539Gleason score, treatment status
Seminal Vesicles67.00.510Limited by physiological excretion
Prostatic Fossa62-770.6-0.7PSA levels, time since surgery

In biochemical recurrence after radical prostatectomy, capromab demonstrated unique capabilities in identifying disease location. In a study of 27 men with rising PSA (>0.8 ng/mL) after surgery and negative conventional imaging, capromab identified lesions in 22 patients (81.5%), with biopsy confirmation of recurrence in 11 (50%) of these cases [1]. Specifically, among 14 patients with prostatic fossa uptake, biopsy confirmed recurrence in 8 (62%) [1]. A larger retrospective analysis of 200 scans demonstrated particularly strong performance for lymph node detection (accuracy 93%, AUC 0.787) compared to prostate gland (77.7% accuracy) or seminal vesicle (67.0% accuracy) evaluation [4]. The diagnostic accuracy in the prostate gland significantly improved with higher Gleason scores and in treatment-naïve patients [4].

The integration of SPECT/CT technology significantly enhanced capromab's diagnostic performance. The addition of anatomical CT localization to functional SPECT imaging reduced interpretive ambiguity and improved sensitivity for detecting small lesions. In a study comparing capromab SPECT/CT to histopathology, diagnostic accuracy reached 93% for lymph node metastases detection, representing a substantial improvement over planar imaging or SPECT alone [4]. This hybrid approach facilitated more precise lesion localization and enabled targeted interventions such as lymph node dissection or focused radiation therapy [1] [3].

Technical Limitations and Evolution Toward Next-Generation Agents

Despite its pioneering status, capromab pendetide faces several technical constraints that limit its diagnostic performance. The fundamental limitation stems from its intracellular epitope targeting, which requires compromised cell membrane integrity for antibody binding. This mechanism explains its poor sensitivity for detecting viable tumor cells and particularly its inability to reliably visualize bone metastases, the most common site of prostate cancer dissemination [2] [5] [7]. Additional limitations include lengthy imaging protocols requiring 4-5 days between injection and imaging, moderate spatial resolution inherent to SPECT technology, and the development of human anti-mouse antibodies (HAMA) in approximately 8% of patients after single dose and 19% after repeat administrations [6] [8].

These limitations prompted the development of next-generation PSMA agents targeting extracellular epitopes. The humanized monoclonal antibody J591, which binds the external domain of PSMA, demonstrated superior ability to target viable prostate cancer cells in preclinical models [2] [5]. Radiolabeled J591 derivatives showed promising results in detecting bone metastases, a significant advancement over capromab [2] [5]. Concurrently, research focused on developing small-molecule inhibitors of PSMA's enzymatic activity, such as MIP-1072 and MIP-1095, which offered improved pharmacokinetics with rapid target binding and blood clearance suitable for same-day imaging [5] [9].

The evolution culminated in the development of PSMA-targeted PET agents using gallium-68 (⁶⁸Ga) or fluorine-18 (¹⁸F) labeled small molecules. These agents combine the superior spatial resolution of PET technology with the improved targeting of extracellular PSMA domains, achieving sensitivities and specificities exceeding 80% for metastatic detection [5] [9]. Despite being superseded by these technologically advanced agents, capromab pendetide retains historical significance as the first clinically validated molecularly targeted agent for prostate cancer imaging, establishing the conceptual and clinical foundation for the current generation of PSMA-targeted diagnostics and therapeutics [1] [2] [5].

Properties

CAS Number

151763-64-3

Product Name

Capromab

Molecular Formula

C9H19NO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.